3-(3-chloro-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxyaniline and 2-aminobenzoic acid.
Formation of Quinazolinone Core: The 2-aminobenzoic acid is reacted with formamide to form the quinazolinone core.
Substitution Reaction: The 3-chloro-4-methoxyaniline is then introduced to the quinazolinone core through a nucleophilic substitution reaction.
Piperidinylcarbonylation: Finally, the piperidin-1-ylcarbonyl group is introduced through a coupling reaction using piperidine and a suitable coupling agent such as carbonyldiimidazole.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-ol.
Substitution: Formation of 3-(3-substituted-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity and leading to the desired biological effect. The molecular targets and pathways involved are often specific kinases or other proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
- 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one
Uniqueness
3-(3-chloro-4-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is unique due to the presence of the piperidin-1-ylcarbonyl group, which imparts specific pharmacological properties. This group enhances the compound’s ability to interact with its molecular targets, leading to improved efficacy and selectivity compared to similar compounds.
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-8-6-15(12-17(19)22)25-13-23-18-11-14(5-7-16(18)21(25)27)20(26)24-9-3-2-4-10-24/h5-8,11-13H,2-4,9-10H2,1H3 |
InChI Key |
ZMFHQZALGRHNHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCCCC4)Cl |
Origin of Product |
United States |
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